molecular formula C14H14Cl2N4O2 B2426584 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 2034358-49-9

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2426584
CAS RN: 2034358-49-9
M. Wt: 341.19
InChI Key: HWPBFLGAJKKTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as DCPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antitumor, antiviral, and antifungal properties.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and promote apoptosis. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antiviral and antifungal properties, making it a potential treatment for viral and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer. However, one limitation of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is the development of new drugs based on 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Furthermore, studies are needed to determine the effectiveness of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in the treatment of viral and fungal infections. Finally, more research is needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea and its potential applications in other areas of medicine.

Synthesis Methods

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with ethyl carbamate, followed by the reaction of the resulting intermediate with 5-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown potential therapeutic applications in various scientific research studies. It has been found to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-9-7-17-8-20(13(9)21)5-4-18-14(22)19-10-2-3-11(15)12(16)6-10/h2-3,6-8H,4-5H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPBFLGAJKKTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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